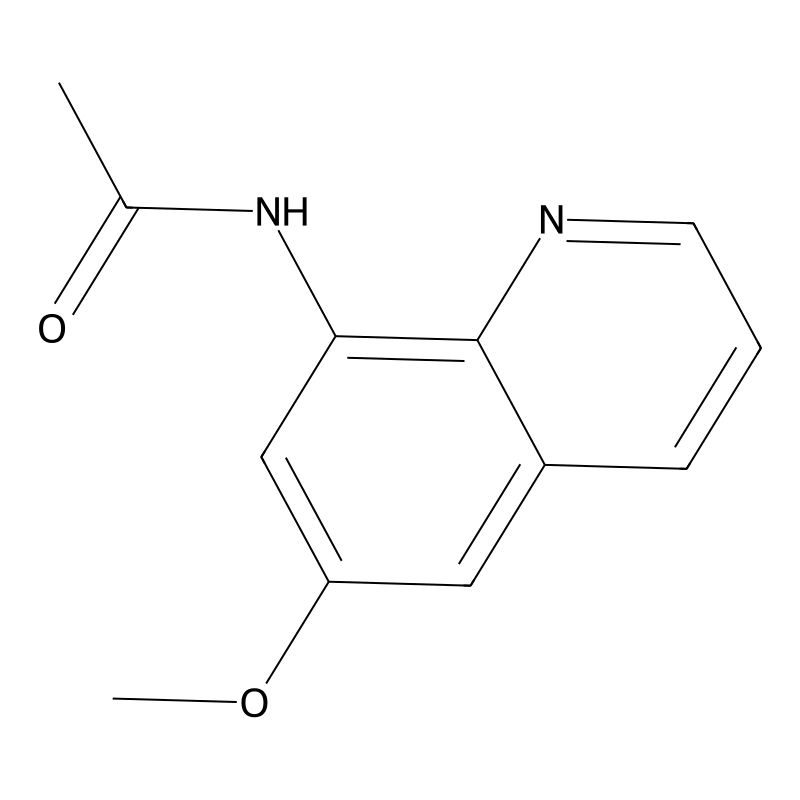N-(6-methoxyquinolin-8-yl)acetamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
N-(6-methoxyquinolin-8-yl)acetamide is an organic compound characterized by the presence of a quinoline moiety substituted at the 6-position with a methoxy group and an acetamide functional group. Its molecular formula is , and it features a unique structure that contributes to its potential biological activities and applications in medicinal chemistry.
- Halogenation: The compound can undergo halogenation reactions using trihaloisocyanuric acid as a halogen source, allowing for selective substitution at specific positions on the quinoline ring .
- Amidation: The compound can react with acyl azides to form more complex amidated derivatives, which are valuable in synthesizing biologically active molecules .
These reactions highlight its versatility as a synthetic intermediate in organic chemistry.
N-(6-methoxyquinolin-8-yl)acetamide exhibits notable biological activities. It has been studied for its potential as an inhibitor of certain cellular processes, including ubiquitination pathways. This inhibition can be significant in cancer research, where modulation of protein degradation pathways is crucial . Additionally, compounds derived from this structure have shown antimicrobial and anticancer properties, making them of interest in pharmaceutical development .
The synthesis of N-(6-methoxyquinolin-8-yl)acetamide typically involves several steps:
- Reduction of Nitro Compounds: Starting from 6-methoxy-8-nitroquinoline, reduction using tin chloride dihydrate can yield 6-methoxyquinolin-8-amine.
- Acylation: The amine can then be acylated using chloroacetyl chloride or similar reagents to produce N-(6-methoxyquinolin-8-yl)acetamide .
This multi-step synthesis allows for the introduction of various substituents on the quinoline ring, leading to a diverse range of derivatives.
N-(6-methoxyquinolin-8-yl)acetamide finds applications primarily in medicinal chemistry. Its derivatives are explored for:
- Drug Development: Due to its biological activity, it serves as a lead compound in developing new pharmaceuticals targeting various diseases.
- Chemical Probes: The compound can be used as a chemical probe in biological studies to elucidate mechanisms of action in cellular pathways.
Studies on N-(6-methoxyquinolin-8-yl)acetamide have focused on its interactions with biological macromolecules. For instance, its ability to inhibit ubiquitination processes has been highlighted, suggesting potential roles in modulating protein stability and activity within cells . Further investigations into its binding affinities and mechanisms of action are ongoing.
Several compounds share structural similarities with N-(6-methoxyquinolin-8-yl)acetamide. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Methoxyquinolin-8-amine | Contains amino group instead of acetamide | Exhibits different biological activities |
| N-(4-(6-methoxyquinolin-8-yl)amino)pentylacetamide | Longer alkyl chain | Potentially improved solubility and bioavailability |
| 2-(3,4-dimethoxyphenyl)-N-(6-methoxyquinolin-8-yl)acetamide | Additional methoxy groups | Enhanced pharmacological profiles |
These compounds illustrate the diversity within the quinoline family and the potential for developing new derivatives with unique properties.








